molecular formula C35H54N14O14 B12732408 N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine CAS No. 63014-09-5

N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine

Cat. No.: B12732408
CAS No.: 63014-09-5
M. Wt: 894.9 g/mol
InChI Key: GTWKNJGGCJJJHO-NNUVBUADSA-N
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Description

N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine is a complex organic compound that features a 2,4-dinitrophenyl group attached to a peptide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine typically involves multiple steps. The process begins with the preparation of the 2,4-dinitrophenyl group, which is then attached to the peptide chain through a series of peptide bond formations. Each step requires specific reaction conditions, such as the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can efficiently carry out the repetitive steps of peptide bond formation. These machines use solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine can undergo various chemical reactions, including:

    Oxidation: The 2,4-dinitrophenyl group can be oxidized under certain conditions.

    Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary, with some requiring acidic or basic environments and others needing specific temperatures or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine has several scientific research applications:

    Chemistry: It can be used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound can be used in studies of protein interactions and enzyme activity.

    Industry: The compound can be used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine involves its interaction with specific molecular targets. The 2,4-dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The peptide chain can also interact with various biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other peptides with 2,4-dinitrophenyl groups, such as N-(2,4-Dinitrophenyl)-L-glutamine and N-(2,4-Dinitrophenyl)-L-alanine.

Uniqueness

What sets N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine apart is its specific peptide sequence and the presence of multiple functional groups, which allow for a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

63014-09-5

Molecular Formula

C35H54N14O14

Molecular Weight

894.9 g/mol

IUPAC Name

(2R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-(2,4-dinitroanilino)-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C35H54N14O14/c1-4-17(2)29(47-28(53)16-42-31(55)21(9-11-25(36)50)44-20-8-7-19(48(60)61)14-24(20)49(62)63)33(57)43-18(3)30(54)41-15-27(52)45-22(10-12-26(37)51)32(56)46-23(34(58)59)6-5-13-40-35(38)39/h7-8,14,17-18,21-23,29,44H,4-6,9-13,15-16H2,1-3H3,(H2,36,50)(H2,37,51)(H,41,54)(H,42,55)(H,43,57)(H,45,52)(H,46,56)(H,47,53)(H,58,59)(H4,38,39,40)/t17-,18-,21-,22-,23+,29-/m0/s1

InChI Key

GTWKNJGGCJJJHO-NNUVBUADSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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